molecular formula C23H18N2O5S B2552804 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023490-18-7

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B2552804
CAS No.: 1023490-18-7
M. Wt: 434.47
InChI Key: PPQTWMFHEFMFJP-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and thiophenyl groups attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxybenzaldehyde and thiophene-3-carbaldehyde with a diazinane trione precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione: Lacks the thiophenyl group, resulting in different chemical and biological properties.

    1,3-Bis(2-hydroxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: Contains hydroxy groups instead of methoxy groups, affecting its reactivity and applications.

    1,3-Bis(2-methoxyphenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: Substitutes the thiophenyl group with a furan group, leading to variations in its chemical behavior.

Uniqueness

1,3-Bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,3-bis(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-19-9-5-3-7-17(19)24-21(26)16(13-15-11-12-31-14-15)22(27)25(23(24)28)18-8-4-6-10-20(18)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQTWMFHEFMFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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